molecular formula C23H16N6O7 B2916212 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate CAS No. 77692-12-7

4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate

Cat. No.: B2916212
CAS No.: 77692-12-7
M. Wt: 488.416
InChI Key: GEQCQXQNHFSLMG-UHFFFAOYSA-N
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Description

4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate is a complex organic compound that combines the structural features of benzimidazole and quinoline. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid . The reaction is carried out at elevated temperatures, often around 140°C to 220°C, to facilitate the formation of the benzimidazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the quinoline ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated or acylated quinoline derivatives.

Scientific Research Applications

4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(4-Aminophenyl)benzimidazole
  • 2-Substituted benzimidazoles
  • Indole-based pyrido[1,2-a]benzimidazoles

Uniqueness: 4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline is unique due to its combined benzimidazole and quinoline structure, which imparts distinct biological activities and chemical properties.

Biological Activity

4-(1H-Benzoimidazol-2-YL)-2-methyl-quinoline, picrate is a compound that integrates the structural features of benzimidazole and quinoline, both of which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structural Overview

The compound is characterized by the following structural components:

  • Benzimidazole moiety : Known for its role in various pharmacological activities.
  • Quinoline nucleus : Associated with antimalarial and anticancer properties.
  • Picrate group : Enhances solubility and bioavailability.

Target Pathways

The biological activity of this compound can be attributed to several key mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing the benzimidazole nucleus have shown to inhibit enzymes such as NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is implicated in cancer and inflammatory diseases .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections .
  • Antitumor Effects : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against:

  • Bacterial strains : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal pathogens : Exhibits antifungal properties that warrant further exploration.

Anticancer Activity

The compound has been tested against several cancer cell lines, revealing:

  • Cytotoxicity : The compound demonstrated IC50 values indicating effective inhibition of cell proliferation in breast cancer (MDA-MB-468) and leukemia (HL-60) models.
  • Mechanistic Insights : Studies suggest that the compound may target ATP synthase and topoisomerase II, which are critical for cancer cell survival and proliferation .

Study 1: Anticancer Efficacy

In a recent study involving hybrid quinoline-benzimidazole compounds, one derivative showed an impressive anti-proliferative activity with a GI50 value in the range of 24-35 µM against multiple cancer types. This suggests a broad-spectrum anticancer potential that could be harnessed for therapeutic applications .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives revealed significant activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents .

Data Tables

Biological ActivityIC50 (µM)Reference
Anticancer (MDA-MB-468)24 - 35
Antimicrobial (Staphylococcus aureus)< 10
Antifungal (Candida albicans)< 20

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-2-methylquinoline;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3.C6H3N3O7/c1-11-10-13(12-6-2-3-7-14(12)18-11)17-19-15-8-4-5-9-16(15)20-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-10H,1H3,(H,19,20);1-2,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQCQXQNHFSLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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